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For Researchers, Scientists, and Drug Development Professionals

Introduction
Quinazoline-6-carbaldehyde is a heterocyclic aromatic compound with the molecular formula

C₉H₆N₂O. As a derivative of quinazoline, a scaffold of significant interest in medicinal chemistry,

its physical properties are crucial for applications in drug design, materials science, and

synthetic chemistry. The crystalline form of this compound dictates key parameters such as

solubility, stability, and bioavailability, making a thorough understanding of its physical

characteristics essential for research and development.

This technical guide provides a comprehensive overview of the known physical properties of

Quinazoline-6-carbaldehyde crystals. It details experimental protocols for the characterization

of this and similar crystalline organic molecules and presents the available data in a structured

format. Due to the limited availability of public crystallographic data for this specific molecule,

this guide also outlines the general procedures for such a determination.

General and Physicochemical Properties
Quinazoline-6-carbaldehyde is typically available as a white to off-white solid crystalline

powder.[1] The fundamental identifiers and properties of the compound are summarized below.
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Property Value Source

Molecular Formula C₉H₆N₂O [2]

Molecular Weight 158.16 g/mol [2]

CAS Number 439811-22-0 [1]

Appearance White Solid [1]

Purity >95% [1]

Storage Conditions
2-8 °C, protected from light

and moisture
[1]

Spectroscopic and Crystallographic Data
Spectroscopic analysis is fundamental to confirming the molecular structure of Quinazoline-6-
carbaldehyde. While a complete, published crystal structure is not readily available in open

databases, typical spectroscopic data would be obtained as follows.

Spectroscopic Properties
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Technique Expected Observations

¹H NMR (Proton NMR)

Spectra in solvents like DMSO-d₆ and CDCl₃

would show characteristic shifts for the aldehyde

proton (typically δ 9.8–10.2 ppm) and the

aromatic protons on the quinazoline ring

system.[2]

¹³C NMR (Carbon NMR)

The carbon spectrum would reveal a peak for

the carbonyl carbon of the aldehyde group

(around 190 ppm) and distinct signals for the

aromatic carbons of the quinazoline core.

IR (Infrared) Spectroscopy

A strong absorption band is expected near 1700

cm⁻¹ corresponding to the C=O stretching

vibration of the aldehyde. Additional bands

would be present for C-H and C=N stretching

and aromatic ring vibrations.[3]

MS (Mass Spectrometry)

The mass spectrum would show a molecular ion

peak corresponding to the molecular weight of

the compound (m/z = 158.16).

Crystallographic Properties
As of the latest search, specific single-crystal X-ray diffraction data for Quinazoline-6-
carbaldehyde, including its space group and unit cell dimensions, is not publicly available. The

determination of these properties would require experimental analysis as detailed in Section

4.1.

Experimental Protocols
The following sections detail the standard experimental methodologies for determining the key

physical properties of crystalline organic compounds like Quinazoline-6-carbaldehyde.

Single-Crystal X-ray Diffraction
This technique provides definitive information about the three-dimensional arrangement of

atoms in a crystal, including bond lengths, bond angles, and crystal packing.
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Methodology:

Crystal Growth: High-quality single crystals of Quinazoline-6-carbaldehyde are grown,

typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol,

acetone, or a solvent mixture).

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is

rotated in a beam of monochromatic X-rays, and the diffraction patterns are recorded on a

detector.

Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell parameters and space group. The crystal structure is then solved using direct

methods or Patterson methods and refined to obtain the final atomic coordinates.

Sample Preparation Data Acquisition & Analysis

Synthesis & Purification Crystal Growth X-ray Diffraction Data Collection Structure Solution Structure Refinement final_structure
Final Crystal Structure

Click to download full resolution via product page

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Melting Point Determination
The melting point is a crucial indicator of purity for a crystalline solid.

Methodology:

Sample Preparation: A small amount of the finely powdered, dry Quinazoline-6-
carbaldehyde is packed into a capillary tube to a height of 2-3 mm.

Measurement: The capillary tube is placed in a melting point apparatus. The sample is

heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature range is recorded from the point at which the first drop of

liquid appears to the temperature at which the entire sample has melted. A sharp melting

range (0.5-1.0 °C) is indicative of high purity.

Solubility Analysis
Determining the solubility in various solvents is essential for applications in drug delivery and

reaction chemistry.

Methodology:

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, DMSO,

acetone) is chosen.

Equilibrium Solubility Method: An excess amount of Quinazoline-6-carbaldehyde is added

to a known volume of each solvent in a sealed vial. The vials are agitated at a constant

temperature until equilibrium is reached.

Quantification: The suspension is filtered, and the concentration of the dissolved compound

in the filtrate is determined using a suitable analytical technique, such as UV-Vis

spectroscopy or HPLC. This process can be repeated at different temperatures to determine

the temperature dependence of solubility.
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Quinazoline-6-carbaldehyde
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Caption: Logical Flow for Solubility Determination.

Spectroscopic Analysis Protocols
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: 5-10 mg of Quinazoline-6-carbaldehyde is dissolved in approximately

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a reference

standard like tetramethylsilane (TMS).

Data Acquisition: The sample is placed in an NMR spectrometer, and the spectrum is

acquired using standard pulse sequences.

Data Processing: The raw data is Fourier transformed, phased, and baseline corrected.

Chemical shifts are referenced to TMS (0 ppm).
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Fourier-Transform Infrared (FTIR) Spectroscopy:

Sample Preparation: A small amount of the crystalline sample is mixed with potassium

bromide (KBr) and pressed into a thin pellet, or analyzed as a thin film on a salt plate, or

using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The sample is placed in the FTIR spectrometer, and the infrared spectrum

is recorded, typically over the range of 4000-400 cm⁻¹.

Signaling Pathways and Biological Context
Quinazoline derivatives are known to interact with a wide range of biological targets. The

specific signaling pathways involving Quinazoline-6-carbaldehyde would depend on its

downstream applications and any further chemical modifications. As a versatile chemical

intermediate, it can be used to synthesize more complex molecules with potential activities

such as kinase inhibition or receptor antagonism. Further biological studies would be required

to elucidate its specific interactions.

Conclusion
This guide has summarized the available physical property data for Quinazoline-6-
carbaldehyde crystals and provided detailed, standardized protocols for their experimental

determination. While specific crystallographic data is currently limited in the public domain, the

methodologies outlined here provide a clear framework for the comprehensive characterization

of this and other related crystalline materials. Such characterization is indispensable for the

advancement of research and development in fields that utilize this important chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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